molecular formula C45H47NO13 B176077 Taxane Ia CAS No. 105377-71-7

Taxane Ia

Cat. No.: B176077
CAS No.: 105377-71-7
M. Wt: 809.9 g/mol
InChI Key: CJCYABFPESVRKC-VIMPDCIZSA-N
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Description

Taxane Ia is a member of the taxane family, a class of diterpenes originally identified from plants of the genus Taxus (yews). Taxanes are well-known for their potent anticancer properties, with paclitaxel (Taxol) and docetaxel (Taxotere) being the most prominent examples . This compound shares the characteristic tricyclic core structure of taxanes, which is crucial for its biological activity.

Scientific Research Applications

Taxane Ia, like other taxanes, has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The principal mechanism of action of the taxane class of drugs is the disruption of microtubule function. Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division as depolymerization is prevented .

Safety and Hazards

Taxanes, particularly paclitaxel and docetaxel, have distinct safety profiles . They can cause significant neurotoxicity, arthralgias, myalgias, and skin changes that may offset the therapeutic benefits of taxane use . The two major taxane drugs—paclitaxel and docetaxel—have distinct safety profiles .

Future Directions

The future directions of taxanes involve more personalized approaches to treatment by tailoring drug–inhibitor combinations or alternatives depending on levels of resistance biomarkers . There is an urgent need for strong clinical data to support a recommendation for an optimal sequence of therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taxanes, including Taxane Ia, typically involves complex multi-step processes due to their intricate structure and numerous chiral centers. One common approach is the two-phase total synthesis, which starts with the formation of the taxadiene core, followed by selective oxidations and functional group modifications . Key steps include:

Industrial Production Methods: Industrial production of taxanes often relies on semi-synthetic routes, starting from naturally occurring precursors such as 10-deacetylbaccatin III, which is extracted from the needles of Taxus baccata . Advances in plant cell fermentation technology have also enabled the production of taxanes on a metric ton scale .

Chemical Reactions Analysis

Types of Reactions: Taxane Ia undergoes various chemical reactions, including:

    Oxidation: Selective oxidation at specific carbon positions to introduce functional groups.

    Reduction: Reduction of ketones or other functional groups to alcohols.

    Substitution: Nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Dioxirane, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Organolithium reagents, Grignard reagents.

Major Products: The major products formed from these reactions include various oxidized and functionalized derivatives of this compound, which can be further modified for specific applications .

Comparison with Similar Compounds

Uniqueness of Taxane Ia: this compound is unique due to its specific structural modifications and functional groups, which may confer distinct biological activities and therapeutic potential compared to other taxanes. Its synthesis and functionalization provide valuable insights into the chemistry of complex natural products and their applications in medicine .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H47NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33,35-36,38,48,50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCYABFPESVRKC-VIMPDCIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H47NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909476
Record name N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105377-71-7
Record name 10-Deacetyl-10-oxo-7-epi-taxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105377717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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